molecular formula C14H9Cl2N3S B11070727 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B11070727
M. Wt: 322.2 g/mol
InChI Key: OFYJHLMPPOZJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIDYL)AMINE is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-dichloroaniline with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to produce the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIDYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIDYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIDYL)AMINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIDYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H9Cl2N3S

Molecular Weight

322.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H9Cl2N3S/c15-10-5-4-9(7-11(10)16)12-8-20-14(18-12)19-13-3-1-2-6-17-13/h1-8H,(H,17,18,19)

InChI Key

OFYJHLMPPOZJEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.